![molecular formula C12H14Br2N2O B3011724 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide CAS No. 2241142-11-8](/img/structure/B3011724.png)

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

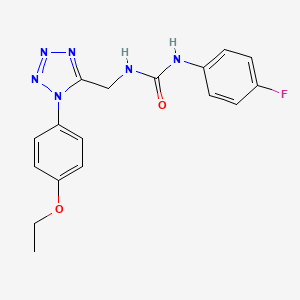

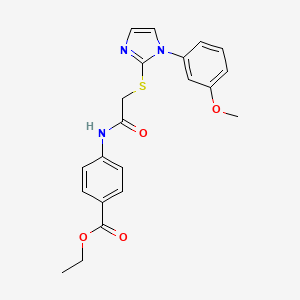

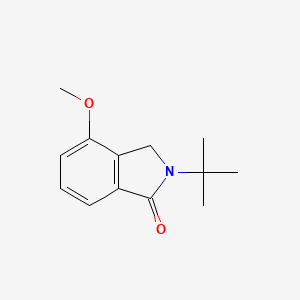

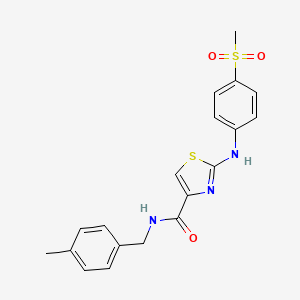

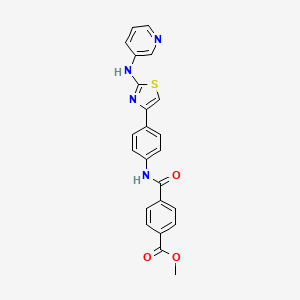

The synthesis of compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” involves various strategies. For instance, the pyrrolidine ring, a common feature in these compounds, can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . Another approach involves the use of isocyanide reagents for the synthesis of midazolam drug and its analogues .Molecular Structure Analysis

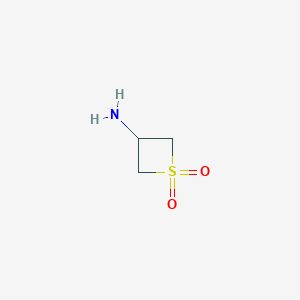

The molecular structure of “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains an aminomethyl group attached to a phenyl group .Chemical Reactions Analysis

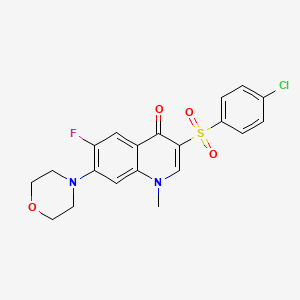

The chemical reactions involving compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” are diverse. For instance, the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid and aldehydes .Applications De Recherche Scientifique

- Organic Synthesis AMPPA-HBr serves as a reagent in the synthesis of several compounds. Notably, it has been used in the production of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

- Catalysis AMPPA-HBr acts as a catalyst in various synthetic processes. For instance, it has been employed in the synthesis of 4-amino-3-methylbenzoic acid and 4-amino-2-methylbenzoic acid.

- Production of Various Compounds Beyond specific acids, AMPPA-HBr contributes to the production of diverse compounds. Examples include 4-amino-3-methylbenzoic acid, 4-amino-2-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

- Although not directly related to AMPPA-HBr, a derivative—1-(1,5-dimethyl-2-pyrrolecarbonitrile)-2-[2-methyl-5-(4-aminomethyl)phenyl-3-thienyl] perfluorocyclopentene—has been designed and studied for its optoelectronic properties .

- Synthesis Pathway The synthesis of AMPPA-HBr involves several steps: Reaction of [4-(aminomethyl)phenyl]phosphonic acid with hydrobromic acid to produce AMPPA-HBr.

- Properties AMPPA-HBr is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C.

Optoelectronic Properties

Orientations Futures

The future directions for “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” and similar compounds involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . There’s also interest in the development of novel organic synthesis methods to solve the problems of traditional linker technology .

Propriétés

IUPAC Name |

5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2BrH/c13-7-9-1-3-10(4-2-9)11-5-6-12(15)14-8-11;;/h1-6,8H,7,13H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXDZXHIDNDPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CNC(=O)C=C2.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)